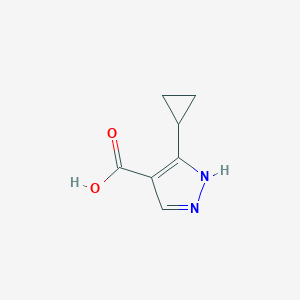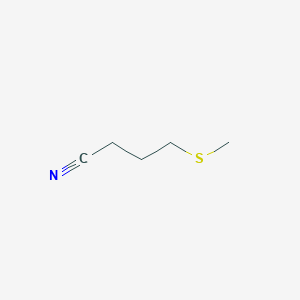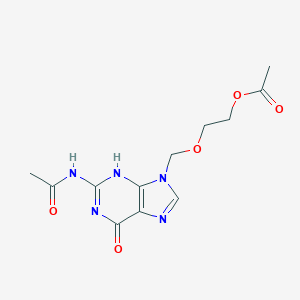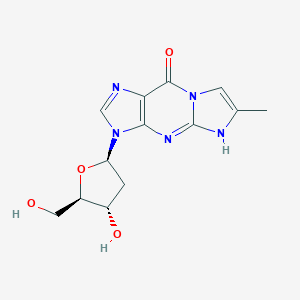
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to "3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid," involves regiospecific reactions, highlighting the importance of precise control over the chemical processes to achieve the desired compound. Techniques such as single-crystal X-ray analysis have been pivotal in confirming the structures of synthesized compounds, ensuring the accuracy of the molecular architecture (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of related pyrazole compounds has been extensively studied using experimental and theoretical approaches, including IR-NMR spectroscopy and X-ray diffraction. These studies reveal detailed insights into the geometry, vibrational frequencies, and electronic properties of the molecules, contributing to a comprehensive understanding of their chemical behavior (Inkaya et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional versatility. These reactions include interactions with aminophenols and diaminopyridine, leading to the formation of novel compounds with distinct chemical properties. Theoretical studies have explored the mechanisms underlying these reactions, offering insights into the factors that govern reactivity and selectivity (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives are closely related to their molecular structure. Studies involving X-ray crystallography and spectroscopic techniques have elucidated the crystal packing, hydrogen bonding interactions, and conformational dynamics of these compounds. Such analyses are crucial for understanding the material characteristics and potential applications of pyrazole-based compounds (Demir et al., 2010).
Applications De Recherche Scientifique
- Scientific Field: Biochemistry
- Application Summary : “3-(4-methoxyphenyl) acrylic acid” has been studied for its effects on iron-induced testicular injury and oxidative stress . It’s a derivative of cinnamic acid, which is known for its antioxidant, hepatoprotective, and neuroprotective activities .
- Methods of Application : The compound was synthesized and its effects were investigated via ex vivo and in silico studies . Evaluations were done on KAD-1’s FRAP, DPPH free radical scavenging activity, and iron chelating potential . Oxidative testicular damage treatments were induced through the ex vivo incubation of tissue supernatant and 0.1 mM FeSO4 for 30 min at 37°C with different concentrations of the compound .
- Results or Outcomes : The compound showed significant scavenging property as the concentration increases when compared with the standard quercetin . The MDA, CAT, ATPase, and ENTPDase activities were reduced when testicular damage was induced . A significant rise in GSH level and activity of SOD were observed . The results indicated that the compound has the potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHHGNUVCCLFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233995 | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
618383-46-3 | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)



![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)


